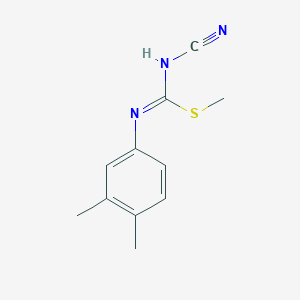

4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene

Description

4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene is a heterocyclic compound characterized by a benzene ring substituted with two methyl groups at positions 1 and 2, and a complex functional group at position 2. This group consists of a cyanoimino (N≡C–N–) moiety, a methylsulfanyl (CH₃S–) group, and an amino (–NH–) bridge. The compound’s structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by derivatives like 4-[(cyanoimino)(methylsulfanyl)methyl]aminopyridine, which share analogous synthetic pathways .

Properties

IUPAC Name |

methyl N-cyano-N'-(3,4-dimethylphenyl)carbamimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-8-4-5-10(6-9(8)2)14-11(15-3)13-7-12/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDFVCFNOXUOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(NC#N)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene can be achieved through several methods. One common approach involves the reaction of dimethyl N-cyanodithioiminocarbonate with 4-aminoantipyrine in refluxing ethanol . This reaction yields the desired compound through a series of steps that include nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have potential antimicrobial and antifungal properties.

Medicine: Research is ongoing into its potential use as a pharmaceutical agent due to its unique chemical structure.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene involves its interaction with various molecular targets. The cyano and imino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The compound’s structural motifs resemble sulfonylurea herbicides, such as metsulfuron methyl ester and ethametsulfuron methyl ester , which feature triazine rings and sulfonylurea bridges. Key differences include:

- Functional Groups: Unlike sulfonylureas, 4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene lacks a sulfonyl group and instead incorporates a cyanoimino-methythio moiety.

- Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, whereas the target compound’s bioactivity is linked to nicotinamide phosphoribosyltransferase (NAMPT) inhibition in pharmaceutical contexts .

Comparison with Pharmaceutical Derivatives

Derivatives like 4-[(cyanoimino)(methylsulfanyl)methyl]aminopyridine (IIIa) share the cyanoimino-methylsulfanyl-amino backbone but differ in the aromatic system (pyridine vs. dimethylbenzene). These variations influence solubility and binding affinity:

- Solubility : The dimethylbenzene core enhances hydrophobicity compared to pyridine-based analogues.

- Synthetic Routes : Both compounds employ similar reaction conditions (e.g., pyridine solvent, triethylamine catalysis), but intermediates differ in reactivity due to ring substituents .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Biological Activity

4-(((Cyanoimino)(methylsulfanyl)methyl)amino)-1,2-dimethylbenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Properties

Studies have indicated that compounds containing cyanoimino groups can exhibit significant anticancer activity. For instance, a derivative of this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .

Neuroprotective Effects

Recent studies suggest that this compound may also exhibit neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in decreased markers of oxidative stress and inflammation in neural tissues. This suggests a potential role in the treatment of conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Histological analysis revealed significant apoptosis in treated cells compared to controls.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 35 |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The MIC for S. aureus was determined to be 32 µg/mL, while for E. coli it was found to be 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Antioxidant Activity : Reduction of reactive oxygen species (ROS), contributing to its neuroprotective effects.

- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.